1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-1-amine

描述

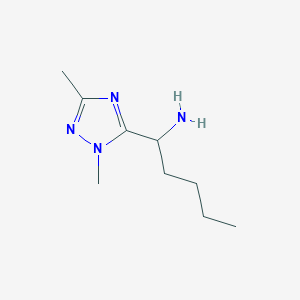

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)pentan-1-amine is a triazole derivative featuring a 1,2,4-triazole core substituted with two methyl groups at positions 1 and 3, coupled with a pentan-1-amine side chain. This structure confers unique physicochemical properties, including enhanced stability due to electron-donating methyl groups and lipophilicity from the aliphatic amine chain. The compound has demonstrated promising biological activities, particularly in antifungal and anticancer research, likely through inhibition of enzymes like those in ergosterol biosynthesis or cancer cell proliferation pathways .

属性

分子式 |

C9H18N4 |

|---|---|

分子量 |

182.27 g/mol |

IUPAC 名称 |

1-(2,5-dimethyl-1,2,4-triazol-3-yl)pentan-1-amine |

InChI |

InChI=1S/C9H18N4/c1-4-5-6-8(10)9-11-7(2)12-13(9)3/h8H,4-6,10H2,1-3H3 |

InChI 键 |

PDIMAKQUNVTCFK-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(C1=NC(=NN1C)C)N |

产品来源 |

United States |

准备方法

The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-1-amine can be achieved through various synthetic routes. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the parallel synthesis of multiple triazole derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

Industry: It is used in the development of agrochemicals, such as plant growth regulators and pesticides.

作用机制

The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors in biological systems, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of triazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole Derivatives

| Compound Name | Molecular Formula | Substituents on Triazole | Amine Side Chain | Key Biological Activities | Unique Features |

|---|---|---|---|---|---|

| Target Compound | C₉H₁₈N₄ | 1,3-dimethyl | Pentan-1-amine | Antifungal, anticancer | Enhanced lipophilicity for membrane penetration |

| 1-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine | C₈H₁₄N₄ | 1-methyl | Cyclopentane-fused | Antimicrobial, material science | Rigid cyclopentane enhances steric hindrance |

| 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cycloheptan-1-amine | C₁₁H₂₀N₄ | 1,3-dimethyl | Cycloheptane-fused | Anticancer, agrochemicals | Larger ring size alters binding kinetics |

| 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine | C₉H₁₈N₄ | 1,3-dimethyl | Branched 2,2-dimethylpropanamine | Antimicrobial, enzyme inhibition | Branched chain improves metabolic stability |

| 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine | C₁₀H₂₀N₄ | 3-ethyl, 1-methyl | Pentan-2-amine | Antifungal, receptor modulation | Ethyl group increases electron density |

Mechanistic Insights

The target compound’s 1,3-dimethyl groups stabilize the triazole ring, while the pentan-1-amine side chain facilitates interactions with hydrophobic enzyme domains. This dual effect is critical for inhibiting ergosterol synthesis in fungi (via cytochrome P450 binding) and disrupting cancer cell proliferation (e.g., by targeting kinases) . In contrast, the cycloheptane analog’s rigid structure may induce conformational changes in target proteins, enhancing inhibitory effects .

生物活性

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)pentan-1-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antifungal and anticancer treatments. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a 1,2,4-triazole ring substituted with two methyl groups at positions 1 and 3 and a pentan-1-amine side chain. The molecular formula is , with a molecular weight of 182.27 g/mol.

The biological activity of this compound primarily involves interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation. For instance, it may inhibit enzymes in ergosterol biosynthesis in fungi, which is essential for fungal cell membrane integrity.

- Receptor Binding : Binding studies indicate that this compound can interact with specific receptors or proteins within cells, leading to altered biological functions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

| Activity Type | Description |

|---|---|

| Antifungal | Inhibits ergosterol biosynthesis in fungi |

| Anticancer | Affects metabolic pathways in cancer cells; potential cytotoxic effects |

| Enzyme Inhibition | Inhibits key enzymes related to pathogen survival and cancer proliferation |

Case Studies

Several studies have explored the biological effects of this compound:

- Antifungal Activity : A study demonstrated that the compound effectively inhibited fungal growth by targeting the ergosterol synthesis pathway. This was evidenced by reduced growth rates of various fungi in vitro assays .

- Cytotoxicity Against Cancer Cells : Research indicated that this compound exhibited cytotoxic effects against several cancer cell lines. For example, it was shown to induce apoptosis in MDA-MB-231 breast cancer cells while blocking metastasis in xenograft models .

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to ATP-binding sites of certain kinases involved in cancer progression. This binding was associated with significant inhibition of kinase activity .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound influences its biological activity compared to other triazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-propanamine | Triazole ring with propanamine chain | Lacks dimethyl substitution |

| Triadimefon | A triazole derivative used as a fungicide | Different substituents affecting activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。